molecular formula C22H19FN2O5 B2477946 N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021249-26-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B2477946
CAS No.: 1021249-26-2
M. Wt: 410.401
InChI Key: ZKFFSPYPOUATMD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H19FN2O5 and its molecular weight is 410.401. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activity

Research has shown that compounds with a structure incorporating benzo[d][1,3]dioxol and fluorobenzyl moieties, similar to the one , have been synthesized and tested for their anticholinesterase activity. These compounds, including derivatives with the 7-(4-fluorobenzyl)oxy moiety, have demonstrated significant activity toward acetylcholinesterase (AChE). Such activity suggests potential therapeutic applications in conditions characterized by cholinesterase dysfunction, including Alzheimer's disease and other cognitive disorders (Ghanei-Nasab et al., 2016).

HIV Integrase Inhibition

Compounds featuring the 4-fluorobenzyl component have been identified as effective HIV integrase inhibitors. This class of compounds, including N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-{1-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-ylcarbonyl)amino]ethyl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide monohydrate, represents a significant advancement in HIV therapy, providing a new mechanism for inhibiting viral replication (Yamuna et al., 2013).

Antimicrobial Activity

Research into fluorobenzamides, including those containing thiazole and thiazolidine, has highlighted their promising antimicrobial analogs. These compounds, synthesized through condensation reactions and characterized by the presence of a fluorine atom in the benzoyl group, have shown significant antimicrobial activity against various bacterial and fungal strains. Such studies suggest the potential of these compounds in developing new antimicrobial agents (Desai et al., 2013).

Aggregation-Enhanced Emission

Compounds derived from N-(benzo[d][1,3]dioxol-5-ylmethyl) frameworks have been studied for their unique luminescent properties, including aggregation-enhanced emission (AEE). These properties are significant for applications in bioimaging, sensing, and organic electronics, where fluorescence under specific conditions is advantageous (Srivastava et al., 2017).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O5/c1-25-11-21(28-12-14-2-5-16(23)6-3-14)18(26)9-17(25)22(27)24-10-15-4-7-19-20(8-15)30-13-29-19/h2-9,11H,10,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFFSPYPOUATMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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